molecular formula C9H13NO B018842 3-Amino-1-phenylpropan-1-ol CAS No. 5053-63-4

3-Amino-1-phenylpropan-1-ol

Cat. No. B018842
CAS RN: 5053-63-4
M. Wt: 151.21 g/mol
InChI Key: PHIYHIOQVWTXII-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-Amino-1-phenylpropan-1-ol and its derivatives can be synthesized through various methods. For instance, asymmetric autocatalysis mediated by a catalytic amount of amines in the addition of diethylzinc to benzaldehyde has been employed for the synthesis of (R)-1-phenylpropan-1-ol, showcasing a method of obtaining enantioselective compounds (ShengJian et al., 1993). Another approach involves the synthesis of 2-substituted 2-aminopropane-1,3-diols, indicating the versatility in modifying the compound to enhance its immunosuppressive activity (Kiuchi et al., 2000).

Molecular Structure Analysis

The molecular structure of 3-Amino-1-phenylpropan-1-ol under pressure reveals an extended conformation in the crystalline state, differing from the pseudo-ring conformers observed in gaseous and liquid states. This polar arrangement is crucial for understanding the compound's reactivity and interactions, as determined through X-ray diffraction studies (Gajda & Katrusiak, 2008).

Chemical Reactions and Properties

3-Amino-1-phenylpropan-1-ol undergoes various chemical reactions, including dehydrogenation, hydrogenolysis, isomerization, and hydrogenation, as observed with carbonylperchloratobis(triphenylphosphine)iridium(I) and carbonyldihydridoperchloratobis(triphenylphosphine)-iridium(III). These reactions are fundamental in exploring the compound's potential as a precursor for various chemical syntheses (Chin, Shin, & Kim, 1988).

Physical Properties Analysis

The physical properties, such as crystalline structure and freezing pressure, have been thoroughly investigated, providing insights into its stability under different conditions. The pressure-frozen structure reveals the compound's adaptability and potential for various applications, depending on its physical state (Gajda & Katrusiak, 2008).

Chemical Properties Analysis

The chemical properties of 3-Amino-1-phenylpropan-1-ol derivatives, such as their inhibitory effects on polyamine biosynthesis and immunosuppressive activities, are crucial for medicinal chemistry. These properties are influenced by the compound's structure and the introduction of various substituents, highlighting its versatility and potential for drug development (Khomutov et al., 1985).

Scientific Research Applications

  • Norepinephrine Reuptake Inhibition : A study by Kim et al. (2009) found that a series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols exhibit potent norepinephrine reuptake inhibition, showing selectivity over the dopamine transporter (Kim et al., 2009).

  • Antioxidant and Membrane-Stabilizing Properties : Research by Malakyan et al. (2011) indicates that 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ol hydrochlorides exhibit weak antioxidant properties and can stabilize cell membranes by interacting with structural components (Malakyan et al., 2011).

  • Antimicrobial Activity : Richards and McBride (1973) found that 3-phenylpropan-1-ol is an effective inhibitor against Pseudomonas aeruginosa, suggesting potential as a preservative in oral suspensions and mixtures (Richards & McBride, 1973).

  • Anti-Inflammatory and Analgesic Properties : A study by Gevorgyan et al. (2017) demonstrated that synthesized amino alcohols possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Gevorgyan et al., 2017).

  • Antimalarial Activity : Robin et al. (2007) reported that microwave-assisted ring opening of epoxides with various amines synthesized 1-aminopropan-2-ols with significant potency against malaria parasites (Robin et al., 2007).

  • Synthesis of Chiral Amino Alcohols : Torre et al. (2006) found that Candida antarctica lipase A effectively resolves chiral 1,3-amino alcohols, useful in the production of (S)-dapoxetine with high enantiomeric excess (Torre, Gotor‐Fernández, & Gotor, 2006).

  • Antitumor Activity : Isakhanyan et al. (2016) synthesized 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides and demonstrated their in vitro antitumor activity, suggesting potential as new antitumor agents (Isakhanyan et al., 2016).

Safety And Hazards

3-Amino-1-phenylpropan-1-ol is classified as a skin corrosive and serious eye irritant . It is harmful if swallowed and causes severe skin burns and eye damage . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and wearing protective clothing .

properties

IUPAC Name

3-amino-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIYHIOQVWTXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964752
Record name 3-Amino-1-phenylpropan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-phenylpropan-1-ol

CAS RN

5053-63-4
Record name α-(2-Aminoethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5053-63-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1-phenylpropan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-phenylpropan-1-ol
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Synthesis routes and methods I

Procedure details

A mixture of 3-phenyl-3-hydroxypropylmethanesulfonate (1.71 g, Gao, et al., J. Org. Chem., 1988, 53, 4081), tetrahydrofuran (10 mL) and 28% ammonium hydroxide (30 mL) was heated in a bomb at 65° C. for 16 hours. After cooling, the volatiles were eliminated to leave the aqueous solution which was extracted with ether. The aqueous layer was concentrated under reduced pressure, azeotroped twice with anhydrous acetonitrile and dried under vacuum to give 3-amino-1-phenyl-1-propanol (1.04 g) as a white solid: mp 92-94° C., Rf=0.1 (silica, methanol/ethyl acetate 1/1).
Name
3-phenyl-3-hydroxypropylmethanesulfonate
Quantity
1.71 g
Type
reactant
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30 mL
Type
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10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred suspension of LAH (20 g, 517 mmol) in dry THF (500 mL) was added a solution of 3-oxo-3-phenylpropanenitrile (30 g, 207 mmol) in dry THF (300 mL) drop-wise at 0° C. under nitrogen atmosphere. The mixture was warmed to 25° C. and then heated at 70° C. for 2 hours. After cooling to 0° C., a saturated solution of sodium hydroxide was added drop-wise and extracted with dichloromethane (200 mL). The organic solution was dried over anhydrous sodium sulfate and concentrated to dryness. The residue was purified by column chromatography (methanol:dichloromethane, 1:10) to afford crude 3-amino-1-phenyl-propan-1-ol. (Yield 30 g). LC-MS: [M+H]+ 152.
Name
Quantity
20 g
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reactant
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500 mL
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solvent
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30 g
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reactant
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300 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
G WANG, G ZHAO - Regio-and Stereo-Controlled Oxidations and … - Wiley Online Library
… To a solution of non-purified (R)-3-amino-1-phenylpropan-1-ol which had been prepared from 3-oxo-3-phenylpropanenitrile (1.0 mmol)(see above) in 15mL dichloromethane was …
Number of citations: 2 onlinelibrary.wiley.com
J Wang, Y Wang, D Liu, W Zhang - Advanced Synthesis & …, 2015 - Wiley Online Library
… The suspension was filtered through celite and the filtrate was concentrated under vacuum to afford (R)-3-amino-1-phenylpropan-1-ol 10; yield: 43.5 mg (0.29 mmol). …
Number of citations: 41 onlinelibrary.wiley.com
B Viswambharan, T Okimura, S Suzuki… - The Journal of Organic …, 2011 - ACS Publications
… Thus, optically active 3-amino-1-phenylpropan-1-ol, the absolute configuration of which was confirmed by comparing its optical rotation to that reported, (17) was synthesized by the …
Number of citations: 52 pubs.acs.org
PD Kiser, J Zhang, M Badiee, J Kinoshita… - … of Pharmacology and …, 2017 - ASPET
… The 3-amino-1-phenylpropan-1-ol moieties, common to MB-004, MB-008, and emixustat, were found in essentially identical conformations in all structures (Fig. 4). The (R)-isomer of the …
Number of citations: 24 jpet.aspetjournals.org
M Xu, T Deb, J Tu, RM Franzini - The Journal of Organic …, 2019 - ACS Publications
The isocyano group is a valuable functionality for bioorthogonal reactions because it rapidly reacts with tetrazines to either form stable conjugates or release payloads from 3-…
Number of citations: 19 pubs.acs.org
J Zhang, PD Kiser, M Badiee… - The Journal of …, 2015 - Am Soc Clin Investig
… Density for the 3-amino-1-phenylpropan-1-ol moiety of (R)-emixustat was highly similar to that observed for the structure obtained from the racemic compound (Figure 2). These findings …
Number of citations: 74 www.jci.org
A Beliaev, H Ferreira, DA Learmonth… - Current Enzyme …, 2009 - ingentaconnect.com
Dopamine β-monooxygenase (DBM) catalyses the conversion of dopamine to norepinephrine in the catecholamine biosynthetic pathway. The substrate specificity of DBM is wide and …
Number of citations: 36 www.ingentaconnect.com
A Casiraghi - 2020 - air.unimi.it
Parkinson’s Disease (PD) is a neurological disorder characterized by the progressive degeneration of dopaminergic striatal neurons, which in turn leads to the onset of a typical set of …
Number of citations: 2 air.unimi.it
PD Kiser, J Zhang, M Badiee, Q Li, W Shi, X Sui… - Nature chemical …, 2015 - nature.com
… The binding site and conformation of the 3-amino-1-phenylpropan-1-ol moiety common to both inhibitors were highly similar between the two structures (Supplementary Fig. 3b). The …
Number of citations: 77 www.nature.com
M Pellizzoni - 2015 - air.unimi.it
Transition metal complexes containing chiral bidentate ligands are robust catalytic system for the preparation of chiral compounds as fine chemicals, fragrances and insecticides. …
Number of citations: 4 air.unimi.it

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